![molecular formula C22H16F4N4OS B2873441 (S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide](/img/structure/B2873441.png)

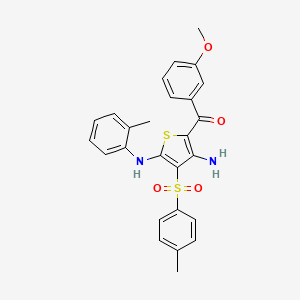

(S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide

Übersicht

Beschreibung

ULK-101 ist ein potenter und selektiver Inhibitor des Enzyms Unc-51-like Kinase 1 (ULK1), das eine entscheidende Rolle im Autophagie-Weg spielt. Autophagie ist ein zellulärer Recyclingprozess, der zelluläre Bestandteile abbaut und wiederverwendet, wodurch das Zellüberleben unter Stressbedingungen gefördert wird. ULK-101 hat im Vergleich zu anderen Inhibitoren eine verbesserte Potenz und Selektivität gezeigt, was es zu einem wertvollen Werkzeug für die Untersuchung der Funktion von ULK1 und der Autophagie macht .

Wissenschaftliche Forschungsanwendungen

ULK-101 has a wide range of scientific research applications, including:

Wirkmechanismus

ULK-101, also known as N-[(1S)-1-Cyclopropyl-2,2,2-trifluoroethyl]-4-[6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide or (S)-N-(1-cyclopropyl-2,2,2-trifluoroethyl)-4-(6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)thiophene-2-carboxamide, is a potent and selective inhibitor of the Unc-51-like autophagy activating kinase 1 (ULK1) and ULK2 .

Target of Action

ULK-101 primarily targets ULK1 and ULK2, which are serine/threonine kinases that play a central role in the autophagy pathway . These kinases are essential for the initiation of autophagy, a cellular recycling process that promotes cell survival during times of stress .

Mode of Action

ULK-101 inhibits ULK1 and ULK2 by binding to their adenosine triphosphate (ATP)-binding sites . This binding is coordinated by hydrogen bonding with the hinge backbone and the catalytic lysine sidechain . Notably, ULK-101 occupies a hydrophobic pocket associated with the N-terminus of the alpha C-helix . This interaction inhibits the kinase activity of ULK1 and ULK2, thereby suppressing the induction of autophagy and autophagic flux .

Biochemical Pathways

ULK-101 affects the autophagy pathway by inhibiting the activity of ULK1 and ULK2 . These kinases are part of a complex that integrates signals from nutrient-sensing (mTORC1) and energy-sensing (AMPK) pathways . By inhibiting ULK1 and ULK2, ULK-101 disrupts these signaling pathways, leading to the suppression of autophagy . This can have significant effects on cancer cells, particularly those driven by KRAS mutations, which rely on autophagy for survival and growth .

Pharmacokinetics

It is known that ulk-101 has a high potency, with ic50 values of 16 nM and 30 nM for ULK1 and ULK2, respectively . This suggests that ULK-101 has a high affinity for its targets, which could potentially lead to a high bioavailability.

Result of Action

The inhibition of ULK1 and ULK2 by ULK-101 leads to the suppression of autophagy, which can sensitize cancer cells to nutrient stress . This is particularly relevant for KRAS-driven lung cancer cells, which rely on autophagy for survival . By suppressing autophagy, ULK-101 can potentially enhance the efficacy of cancer treatments .

Action Environment

The action of ULK-101 can be influenced by various environmental factors. For instance, the efficacy of ULK-101 in suppressing autophagy and sensitizing cancer cells to nutrient stress can be enhanced in a nutrient-deprived tumor microenvironment . .

Biochemische Analyse

Biochemical Properties

ULK-101 interacts with ULK1, a serine/threonine kinase that initiates autophagy . ULK-101 inhibits both the nucleation of autophagic vesicles and turnover . It has improved potency and selectivity when compared with other ULK1 inhibitors . ULK-101 has been observed to have stable bound states to the adenosine triphosphate (ATP)-binding site of ULK2, coordinated by hydrogen bonding with the hinge backbone and the catalytic lysine sidechain .

Cellular Effects

ULK-101 has been shown to suppress autophagy induction and autophagic flux in response to different stimuli . It sensitizes KRAS-driven lung cancer cells to nutrient restriction . ULK-101 represents a powerful molecular tool to study the role of autophagy in cancer cells and to evaluate the therapeutic potential of autophagy inhibition .

Molecular Mechanism

ULK-101 exerts its effects at the molecular level by inhibiting ULK1, an essential and early autophagy regulator . It has been observed to occupy a hydrophobic pocket associated with the N-terminus of the alpha C-helix . Large movements in the P-loop are also associated with ULK-101 inhibitor binding and exit from ULK2 .

Temporal Effects in Laboratory Settings

ULK-101 shows improved potency and selectivity compared to existing inhibitors, and effectively blocks autophagy induction and reduces autophagic flux in various conditions .

Metabolic Pathways

ULK-101 is involved in the regulation of autophagy, a metabolic pathway that generates biochemical building blocks through cytoplasmic breakdown . The ULK complex in the phagophore membrane promotes the recruitment and activation of VPS34 in phosphatidylinositol-3 (PI3)-kinase complex I and forms PI3P in the phagophore membrane, a process crucial to the formation of the autophagosome .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von ULK-101 umfasst mehrere Schritte, darunter die Bildung von Schlüsselzwischenprodukten und deren anschließende ReaktionenSpezifische Reaktionsbedingungen wie Temperatur, Lösungsmittel und Katalysatoren werden optimiert, um eine hohe Ausbeute und Reinheit zu gewährleisten .

Industrielle Produktionsverfahren

Die industrielle Produktion von ULK-101 folgt ähnlichen Synthesewegen, aber in größerem Maßstab. Der Prozess umfasst die Hochskalierung der Reaktionen, die Optimierung der Reaktionsbedingungen und die Sicherstellung einer konsistenten Qualitätskontrolle. Techniken wie Hochleistungsflüssigchromatographie (HPLC) und Kernspinresonanz (NMR)-Spektroskopie werden verwendet, um die Qualität und Reinheit des Endprodukts zu bestätigen .

Analyse Chemischer Reaktionen

Arten von Reaktionen

ULK-101 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: ULK-101 kann unter bestimmten Bedingungen oxidiert werden, was zur Bildung von oxidierten Derivaten führt.

Reduktion: Reduktionsreaktionen können die funktionellen Gruppen in ULK-101 modifizieren, was möglicherweise seine Aktivität verändert.

Häufige Reagenzien und Bedingungen

Häufige Reagenzien, die in den Reaktionen mit ULK-101 verwendet werden, sind Oxidationsmittel, Reduktionsmittel und verschiedene Katalysatoren. Reaktionsbedingungen wie Temperatur, pH-Wert und Lösungsmittelwahl werden sorgfältig kontrolliert, um die gewünschten Ergebnisse zu erzielen .

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus den Reaktionen von ULK-101 entstehen, hängen von den jeweiligen Reaktionsbedingungen und Reagenzien ab, die verwendet werden. Diese Produkte können modifizierte Versionen von ULK-101 mit verschiedenen funktionellen Gruppen sein, die eine veränderte biologische Aktivität aufweisen können .

Wissenschaftliche Forschungsanwendungen

ULK-101 hat eine breite Palette an wissenschaftlichen Forschungsanwendungen, darunter:

Chemie: ULK-101 wird als molekulares Werkzeug verwendet, um die Funktion von ULK1 und seine Rolle in der Autophagie zu untersuchen.

Medizin: ULK-101 hat in der Krebsforschung Potenzial gezeigt, wo es Krebszellen durch Hemmung der Autophagie für Nährstoffstress sensibilisiert. .

Wirkmechanismus

ULK-101 übt seine Wirkung aus, indem es die Aktivität von ULK1, einem Schlüsselezym im Autophagie-Weg, selektiv hemmt. ULK1 ist für die Einleitung der Bildung autophagosomaler Vesikel verantwortlich, die zelluläre Bestandteile sequestern und abbauen. Durch die Hemmung von ULK1 blockiert ULK-101 die Nukleation autophagosomaler Vesikel und reduziert den Autophagiefluss, was zur Anhäufung von Zellmüll und zur Sensibilisierung von Krebszellen für Nährstoffstress führt .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SBI-0206965: Ein weiterer ULK1-Inhibitor mit geringerer Potenz und Selektivität im Vergleich zu ULK-101.

Einzigartigkeit von ULK-101

ULK-101 zeichnet sich durch seine überlegene Potenz und Selektivität bei der Hemmung von ULK1 aus. Es hat eine höhere Wirksamkeit bei der Blockierung der Autophagie und der Sensibilisierung von Krebszellen für Nährstoffstress im Vergleich zu anderen Inhibitoren gezeigt. Dies macht ULK-101 zu einem wertvollen Werkzeug für die Untersuchung der Autophagie und die Erforschung neuer therapeutischer Strategien .

Eigenschaften

IUPAC Name |

N-[(1S)-1-cyclopropyl-2,2,2-trifluoroethyl]-4-[6-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H16F4N4OS/c23-16-5-3-12(4-6-16)15-8-27-20-17(9-28-30(20)10-15)14-7-18(32-11-14)21(31)29-19(13-1-2-13)22(24,25)26/h3-11,13,19H,1-2H2,(H,29,31)/t19-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFZRXJIYAFANHP-IBGZPJMESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C(C(F)(F)F)NC(=O)C2=CC(=CS2)C3=C4N=CC(=CN4N=C3)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC1[C@@H](C(F)(F)F)NC(=O)C2=CC(=CS2)C3=C4N=CC(=CN4N=C3)C5=CC=C(C=C5)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H16F4N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

460.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(3-chlorophenyl)-2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide](/img/structure/B2873358.png)

![N-[(2-chlorophenyl)methyl]-2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}acetamide](/img/structure/B2873364.png)

![N-[2-[3-[(4-bromophenyl)methylsulfanyl]indol-1-yl]ethyl]-2-methylbenzamide](/img/structure/B2873368.png)

![1-[4-[(Prop-2-enoylamino)methyl]phenyl]piperidine-3-carboxamide](/img/structure/B2873370.png)

![1-(Benzo[b]thiophen-3-ylmethyl)pyrrolidin-3-ol](/img/structure/B2873372.png)

![[(Z)-[1-[(2,4-dichlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 2-chloroacetate](/img/structure/B2873373.png)

![N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-2-(1H-1,2,4-triazol-1-yl)acetamide](/img/structure/B2873377.png)